molecular formula C20H20FN3O2 B2817678 N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1170522-63-0

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2817678
CAS No.: 1170522-63-0
M. Wt: 353.397
InChI Key: JDKJPGNVZXEKRZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Profile

  • Common Name : this compound
  • CAS Number : 1170522-63-0
  • Molecular Formula : C20_{20}H20_{20}FN3_{3}O2_{2}
  • Molecular Weight : 353.4 g/mol

The biological activity of this compound can be attributed to its structural characteristics, particularly the pyrazole moiety. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and various kinases .
  • Antioxidant Activity : The presence of electron-donating groups in the pyrazole structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity by targeting multiple pathways involved in tumor growth. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The IC50_{50} values for related compounds often range from 10 to 50 µM, indicating significant potency .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by studies demonstrating its ability to inhibit COX enzymes:

CompoundCOX Inhibition (%)Reference
Compound A62%
Compound B71%
This compoundTBDTBD

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in MDPI reported that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cells with IC50_{50} values as low as 25 µM . The study highlighted the importance of substituent groups on the pyrazole ring in enhancing biological activity.
  • Anti-inflammatory Research : A comparative analysis showed that some pyrazole compounds had better anti-inflammatory profiles than traditional NSAIDs like ibuprofen . The findings suggest that modifications in the molecular structure can lead to improved therapeutic outcomes.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-4-26-18-12-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-6-13(2)14(17)3/h5-12H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKJPGNVZXEKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.